molecular formula C11H10F4N4O2 B016884 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide CAS No. 294187-76-1

4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide

Cat. No.: B016884
CAS No.: 294187-76-1
M. Wt: 306.22 g/mol
InChI Key: QHWSSUUXMVEFHZ-UHFFFAOYSA-N
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Description

4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide is a chemical compound with the molecular formula C11H10F4N4O2. It is known for its unique structure, which includes a tetrafluorophenyl group and an azide functional group. This compound is widely used in various scientific research fields due to its reactivity and versatility.

Mechanism of Action

Target of Action

It is described as aprotected photoaffinity reagent . Photoaffinity reagents are typically used in biological studies to identify and characterize protein targets. They work by forming covalent bonds with their targets when exposed to UV light.

Mode of Action

As a photoaffinity reagent, 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide likely interacts with its targets through a process called photo-cross-linking . Upon exposure to UV light, the compound forms a covalent bond with the target protein. This allows for the identification and characterization of the protein target.

Biochemical Pathways

Given its role as a photoaffinity reagent, it’s likely used to study various biochemical pathways by identifying key proteins within those pathways .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific protein targets it interacts with. As a photoaffinity reagent, its primary use is likely in the identification and characterization of these targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, UV light is necessary for the compound to form covalent bonds with its targets

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide typically involves the reaction of 4-amino-2,3,5,6-tetrafluorophenyl isocyanate with tert-butyl carbamate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The azide group is introduced through a subsequent reaction with sodium azide in the presence of a suitable solvent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like triphenylphosphine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, suitable solvents like dimethylformamide.

    Cycloaddition: Copper(I) catalysts, solvents like acetonitrile.

    Reduction: Triphenylphosphine, solvents like tetrahydrofuran.

Major Products Formed:

    Substitution: Various substituted phenyl derivatives.

    Cycloaddition: Triazole derivatives.

    Reduction: Amino derivatives.

Scientific Research Applications

4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in click chemistry.

    Biology: It is employed in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.

    Medicine: It is used in the development of novel pharmaceuticals and drug delivery systems.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • 4-Azido-2,3,5,6-tetrafluorophenyl isocyanate
  • 4-Azido-2,3,5,6-tetrafluorophenyl carbamate
  • 4-Azido-2,3,5,6-tetrafluorophenylamine

Uniqueness: 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide is unique due to the presence of both the tert-butoxycarbonylamino group and the azide group. This combination imparts distinct reactivity and versatility, making it a valuable compound in various research applications. Its ability to undergo multiple types of reactions and form diverse products sets it apart from other similar compounds.

Properties

IUPAC Name

tert-butyl N-(4-azido-2,3,5,6-tetrafluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4N4O2/c1-11(2,3)21-10(20)17-8-4(12)6(14)9(18-19-16)7(15)5(8)13/h1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWSSUUXMVEFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441561
Record name tert-Butyl (4-azido-2,3,5,6-tetrafluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294187-76-1
Record name tert-Butyl (4-azido-2,3,5,6-tetrafluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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